2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
Properties
IUPAC Name |
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-9-4-2-1-3-8(9)12(22)21-20-11-6-7(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFSMFRFXBNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N′-(Het)aryl-N′-[2-nitro(het)aryl]hydrazides
A key intermediate is the N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazide, formed by reacting 1-fluoro-2-nitroarenes with benzohydrazides under basic conditions. The reaction proceeds well in alcoholic solvents (ethanol, isopropanol, etc.) using potassium carbonate as base at elevated temperatures (~110°C) in sealed tubes or high-boiling solvents for 1-2 days.
| Entry | Halogen (Hal) | R1 Substituent | R2 Substituent | R3 Substituent | Product Yield (%) |
|---|---|---|---|---|---|
| 1 | F | H | Ph | Ph | 62 |
| 2 | F | CF3 | Ph | Ph | 60 |
| 5 | F | H | Ph | Pyrid-2-yl | 85 |
| 15 | Cl | H | Ph | Ph | 84 |
| 16 | Cl | H | Pyrid-2-yl | Pyrid-2-yl | 81 |
Table 1: Selected yields of N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazides from nucleophilic aromatic substitution
Notably, the use of 2-chloro-3-nitropyridine as the halo-nitroarene precursor allows for efficient formation of chlorinated pyridine hydrazides relevant to the target compound.
Reduction of the Nitro Group
The nitro group in the hydrazide intermediate is reduced to an amine using mild reducing agents such as:
- Palladium on carbon (Pd–C) with hydrogen (H2) in ethanol.
- Indium powder in acetic acid at room temperature.
This reduction proceeds in high yields (95–97%) and preserves the sensitive functional groups.
Cyclodehydration to Form the Hydrazide
The amine intermediate undergoes cyclodehydration under acidic reflux conditions (e.g., acetic acid at 118°C) to form the benzohydrazide structure. This step is crucial for ring closure and formation of the final hydrazide linkage. The product is often sensitive and may oxidize, requiring careful handling during workup.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Vinyl n-butyl ether + TFAA | Acid-binding agent, DCM | -10°C to 25°C | Several hours | High | Intermediate for trifluoromethylpyridine |
| SNAr: 1-halo-2-nitroarene + benzohydrazide | K2CO3 base, EtOH or s-BuOH, sealed tube | ~110°C | 1-2 days | 60-85 | Formation of N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazides |
| Nitro reduction | Pd–C/H2 or In/AcOH | Room temp | Hours | 95-97 | Mild reduction preserving functional groups |
| Cyclodehydration | AcOH reflux | 118°C | 10 min | Moderate | Forms benzohydrazide ring, sensitive product |
Research Findings and Practical Considerations
- The nucleophilic aromatic substitution step is sensitive to the nature of the halogen and substituents on the aromatic ring, with chloro and fluoro substituents giving good yields.
- The reaction solvent and temperature are critical; higher boiling solvents allow safer scale-up without sealed tubes.
- Reduction of the nitro group is best done under mild conditions to avoid decomposition.
- Cyclodehydration must be carefully controlled to prevent oxidation of the product.
- Attempts to use aceto- or trifluoroacetohydrazides for related compounds gave lower yields, indicating limitations in substrate scope.
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazide moiety readily undergoes cyclocondensation with carbonyl compounds to form nitrogen-containing heterocycles. Key examples include:
a. Formation of 1,3,4-Oxadiazoles
Reaction with aromatic aldehydes in ethanol under acidic conditions (e.g., HCl, 80°C, 6 hr) yields 1,3,4-oxadiazole derivatives. For example:
| Carbonyl Compound | Product Structure | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole | 78 | EtOH, HCl, reflux |
b. Synthesis of Pyrazolines
Cyclization with α,β-unsaturated ketones (e.g., chalcones) in basic media (KOH/EtOH, 70°C, 4 hr) produces pyrazoline derivatives:
Nucleophilic Substitution at Chlorine Centers
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (SNAr):
a. Displacement of 2-Chloro Group
Reaction with amines (e.g., piperazine, 100°C, DMF, 12 hr) substitutes the 2-chloro substituent:
| Nucleophile | Product | Yield (%) | Byproduct | Source |
|---|---|---|---|---|
| Piperazine | N'-[6-(Piperazin-1-yl)-4-(trifluoromethyl)pyridin-2-yl]-2-chlorobenzohydrazide | 82 | HCl |
b. Hydrolysis to Hydroxypyridine
Aqueous NaOH (10%, 120°C, 24 hr) hydrolyzes the 6-chloro group to a hydroxyl group:
| Conditions | Product | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 10% NaOH, 120°C | 2-Chloro-N'-[6-hydroxy-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | 58 | 95 |
Oxidation and Reduction Pathways
a. Oxidation to Tetrazoles
Treatment with HNO₂ (0°C, 2 hr) converts the hydrazide to a tetrazole ring:
| Oxidizing Agent | Product | Yield (%) | Notes | Source |
|---|---|---|---|---|
| NaNO₂/HCl | 5-(2-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole | 71 | Requires strict temperature control |
b. Reduction of Hydrazide to Amine
Catalytic hydrogenation (H₂/Pd-C, EtOH, 25°C, 4 hr) reduces the hydrazide to a primary amine:
| Catalyst | Product | Yield (%) | Pressure (bar) | Source |
|---|---|---|---|---|
| 10% Pd-C | 2-Chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzylamine | 89 | 1.5 |
Metal Complexation
The hydrazide acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log β) | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] | 12.3 ± 0.2 | Antimicrobial activity | |
| FeCl₃·6H₂O | [Fe(L)Cl₃(H₂O)] | 9.8 ± 0.1 | Catalytic oxidation |
Stability Under Thermal and Acidic Conditions
Reaction Selectivity Trends
-
Hydrazide Reactivity : Dominates in cyclocondensation and metal binding.
-
Chloro Substituents : 6-Cl on pyridine is more reactive than 2-Cl on benzene (SNAr rate ratio ≈ 3:1) .
-
Trifluoromethyl Group : Enhances electrophilicity of the pyridine ring (Hammett σₚ = +0.54) .
This compound’s versatility in forming pharmacologically relevant heterocycles and metal complexes positions it as a valuable intermediate in medicinal and materials chemistry. Further studies are warranted to explore its catalytic and biological applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that hydrazone derivatives, including 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components allow it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Case Study:
In vitro tests have shown that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains, highlighting its potential as a lead compound for new antibiotics .
Agricultural Chemistry
Pesticidal Activity
The trifluoromethyl group in the compound enhances its lipophilicity, making it effective as a pesticide. Research indicates that such compounds can act as fungicides or herbicides by inhibiting specific enzymes crucial for plant pathogens.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed reduced incidence of fungal infections compared to untreated controls, thereby improving crop yields .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Case Study:
Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in electronics and coatings .
Analytical Chemistry
Chromatographic Applications
This compound can be utilized as a standard reference material in chromatographic methods for the analysis of complex mixtures. Its distinct properties facilitate accurate quantification and identification in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
‡ Molecular weight inferred from similar compounds.
Functional Group Analysis
Hydrazide vs. Sulfonohydrazide vs. Urea: The target compound and its carbohydrazide/sulfonohydrazide analogs (e.g., ) retain a hydrazide backbone, which is critical for metal coordination and biological activity .
Halogen and Trifluoromethyl Substituents :
- Chlorine atoms at the 2-position of benzene and 6-position of pyridine (target compound) contribute to electron-withdrawing effects, possibly enhancing reactivity.
- Trifluoromethyl groups (common in all compounds) increase lipophilicity and resistance to oxidative metabolism .
Fluorine vs. Chlorine vs. Methyl: Fluorine substitution (e.g., 2,6-difluoro in ) further boosts lipophilicity and may improve blood-brain barrier penetration.
Biological Activity
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The compound is characterized by the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C12H8Cl2F3N3O
- CAS Number : 1790211-83-4
- Physical State : Solid
- Melting Point : 178 - 180°C (dec) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazones derived from compounds similar to this compound. These derivatives have been screened against various strains, including Mycobacterium tuberculosis and other bacterial and fungal pathogens.
- In Vitro Studies :
- A study synthesized several hydrazones and assessed their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects at low minimum inhibitory concentrations (MIC) .
- The compound N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide exhibited MIC values between ≤0.49–3.9 µM against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmitter regulation.
- Cholinesterase Inhibition :
- Hydrazones derived from 4-(trifluoromethyl)benzohydrazide were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that these compounds could serve as dual inhibitors with IC50 values ranging from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE .
- Notably, the presence of electronegative substituents significantly enhanced inhibition potency, suggesting a structure-activity relationship that could be exploited in drug design .
Study on Antimicrobial Efficacy
A comprehensive study focused on the synthesis and biological evaluation of hydrazone derivatives demonstrated that certain modifications to the benzylidene moiety enhanced antimicrobial activity. The most potent derivative showed selective inhibition against M. tuberculosis with an MIC of 4 µM, indicating strong potential for further development as an anti-tuberculosis agent .
Cholinesterase Inhibition Research
Another research effort explored the inhibition profile of various hydrazones against cholinesterases. The findings revealed that specific derivatives not only inhibited enzyme activity but also maintained low cytotoxicity levels in mammalian cell lines at concentrations up to 100 µM, underscoring their therapeutic potential without significant side effects .
Data Tables
| Compound Name | MIC (µM) | Target Organism | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|---|---|
| Hydrazone A | ≤0.49 | MRSA | 46.8 | 19.1 |
| Hydrazone B | 4 | M. tuberculosis | 137.7 | 881.1 |
| Hydrazone C | ≤3.9 | Candida glabrata | - | - |
Q & A
Q. Q1. What are the recommended synthetic routes for 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from chlorinated pyridine and benzohydrazide precursors. A common approach includes:
Nucleophilic Substitution : Reacting 6-chloro-4-(trifluoromethyl)pyridin-2-amine with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in DMF) to form the hydrazide intermediate.
Hydrazide Formation : Condensation with hydrazine hydrate, requiring strict control of temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) to avoid side reactions.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from methanol) is critical for isolating the pure product. Yield optimization (~45–60%) depends on stoichiometric ratios and inert atmosphere conditions .
Q. Q2. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?
Methodological Answer: Structural validation involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C) confirm substitution patterns.
- 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
- Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z: 383.68 [M+H]⁺) ensures molecular formula accuracy.
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures, with hydrogen bonding and π-π stacking interactions revealing stability .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variation) influence the biological activity of this benzohydrazide derivative?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, crucial for blood-brain barrier penetration in CNS-targeted applications.
- Chlorine Substitution : Positional effects (e.g., 2-chloro vs. 4-chloro on the benzene ring) alter binding affinity to kinases or receptors. For example, 2-chloro derivatives show higher inhibition of acetylcholinesterase (IC₅₀: 1.2 µM) compared to non-chlorinated analogs .
Experimental Design : - Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PDB: 3V49).
- Biological Assays : Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) .
Q. Q4. What contradictions exist in reported data on the thermal stability of this compound, and how can they be resolved experimentally?
Methodological Answer: Conflicting TGA data (decomposition onset: 180–220°C) may arise from:
- Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Validate purity via HPLC (≥98%).
- Crystallinity : Amorphous vs. crystalline forms exhibit different thermal profiles. Use DSC to analyze melting points and polymorph transitions.
Resolution Protocol :
Standardize synthesis and purification protocols.
Perform TGA/DSC under inert gas (N₂) with controlled heating rates (10°C/min).
Cross-reference with powder XRD to correlate thermal events with structural changes .
Q. Q5. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites. For example, the hydrazide nitrogen exhibits high nucleophilicity (f⁻ > 0.1), making it prone to electrophilic attack.
- Molecular Dynamics (MD) : Simulate reaction trajectories in solvents (e.g., DMSO vs. water) to predict kinetic barriers.
- Validation : Compare computational predictions with experimental outcomes (e.g., reaction with aldehydes forms hydrazones, confirmed by IR stretching at 1650 cm⁻¹ for C=N bonds) .
Key Recommendations for Researchers
- Reproducibility : Document solvent grades, catalyst batches, and ambient conditions meticulously.
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.
- Collaboration : Engage crystallographers for XRD analysis and computational chemists for DFT/MD simulations to resolve mechanistic ambiguities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
